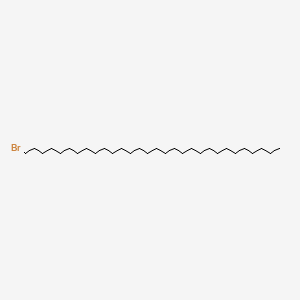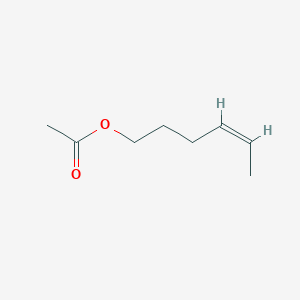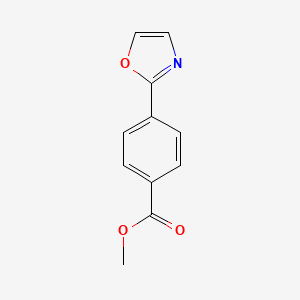
Methyl 4-(oxazol-2-yl)benzoate
Descripción general
Descripción
“Methyl 4-(oxazol-2-yl)benzoate” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(oxazol-2-yl)benzoate” consists of an oxazole ring attached to a benzoate group . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Methods : Methyl 4-(oxazol-2-yl)benzoate has been involved in the synthesis of complex organic compounds, such as 1,4,5-trisubstituted 1,2,3-triazoles, through one-pot synthesis methods. These methods include the use of spectral analyses and crystal structure determination, which are crucial for understanding the properties of the synthesized compounds (Ahmed et al., 2016).
Structural Characterization : X-ray crystallography and other spectroscopic methods have been employed for the structural characterization of oxazole derivatives. These techniques help in understanding the molecular structures and packing in crystals, which is essential for the development of new pharmaceuticals and materials (Meyer et al., 2003).
Biological and Medicinal Applications
Antimicrobial Agents : Certain benzoxazole derivatives have shown promising results as antimicrobial agents. Their effectiveness against various microorganisms and the potential for use in treating infections make them a significant area of study (Nesaragi et al., 2021).
Cancer Research : In the field of cancer research, methyl 4-(oxazol-2-yl)benzoate derivatives have been explored for their potential in differentiating and inhibiting cancer cells. These compounds could serve as leads for new cancer therapies (郭瓊文, 2006).
Material Science and Chemistry
Corrosion Inhibition : Oxazole derivatives, including methyl 4-(oxazol-2-yl)benzoate, have been evaluated for their performance as corrosion inhibitors. This application is particularly relevant in protecting metals in acidic environments, showcasing the compound's utility in industrial applications (Rahmani et al., 2018).
Photoluminescent Properties : The synthesis and study of photoluminescent properties of oxadiazole derivatives, including those related to methyl 4-(oxazol-2-yl)benzoate, have significant implications for the development of new materials with unique optical properties (Han et al., 2010).
Environmental Science
- Adsorption Studies : The compound has been studied in the context of environmental science, particularly in adsorption mechanisms. This research is crucial for understanding how such compounds interact with different materials and their potential applications in environmental cleanup (Pusino et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(1,3-oxazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKVFBYQQTIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(oxazol-2-yl)benzoate | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

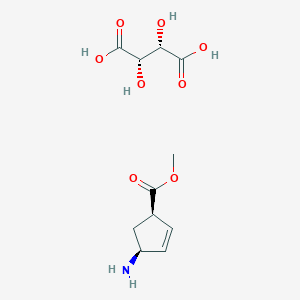
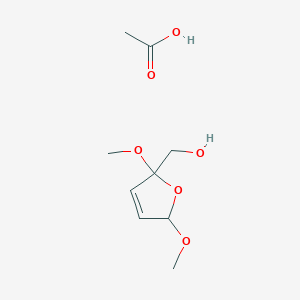
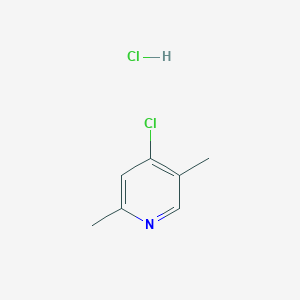
![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
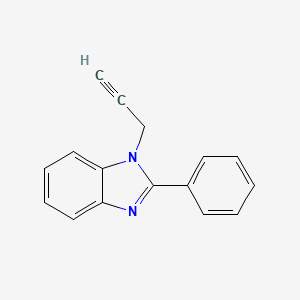
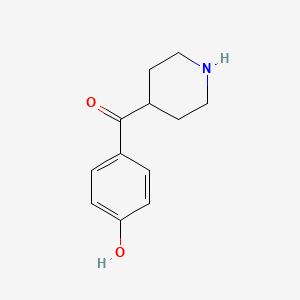

![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)
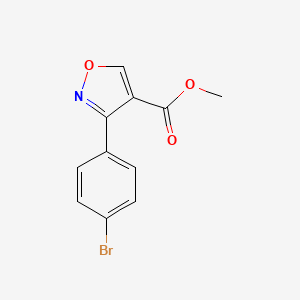
![2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3266230.png)
